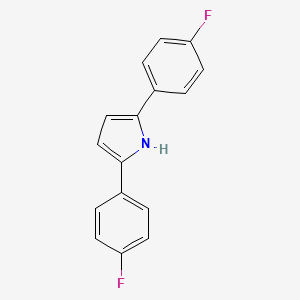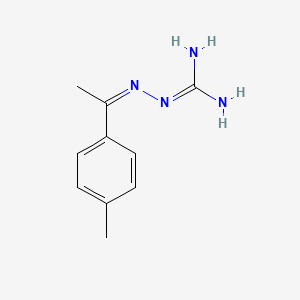
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is an organic compound with the molecular formula C10H14N4. It is known for its unique structure, which includes a hydrazine and carboximidamide group attached to a p-tolyl ethylidene moiety . This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide typically involves the reaction of p-tolyl hydrazine with ethylidene carboximidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine and carboximidamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine and carboximidamide groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
p-Tolyl hydrazine: Lacks the ethylidene and carboximidamide groups, making it less reactive.
Uniqueness
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is unique due to its combination of hydrazine and carboximidamide groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
2-[(Z)-1-(4-methylphenyl)ethylideneamino]guanidine |
InChI |
InChI=1S/C10H14N4/c1-7-3-5-9(6-4-7)8(2)13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-8- |
InChI-Schlüssel |
TZDPDLSSNJSETN-JYRVWZFOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\N=C(N)N)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NN=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
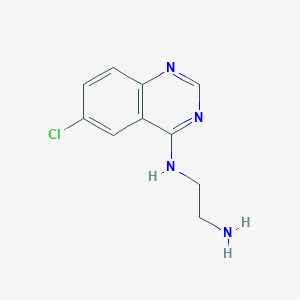
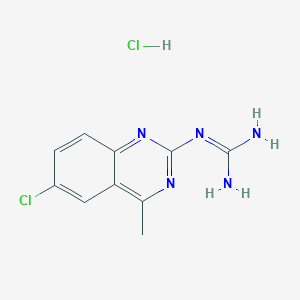
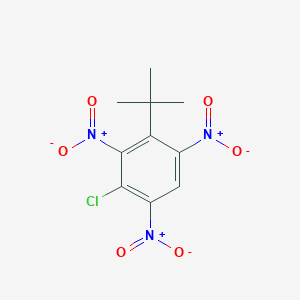
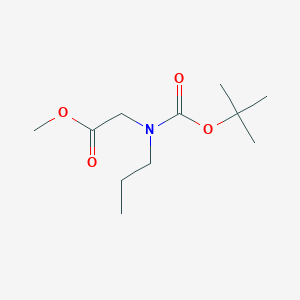

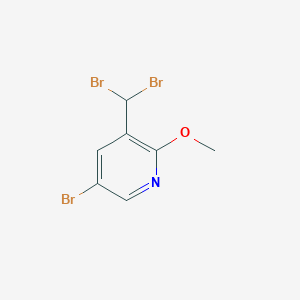
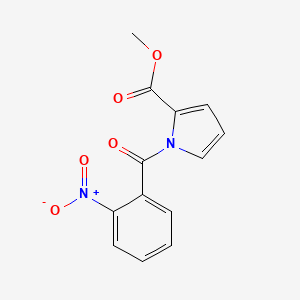
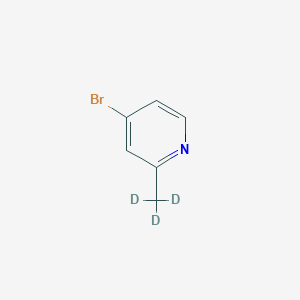
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
